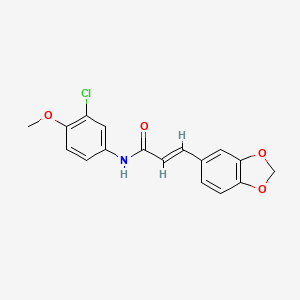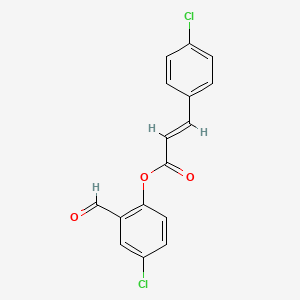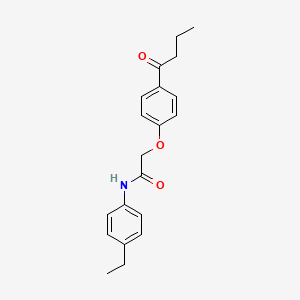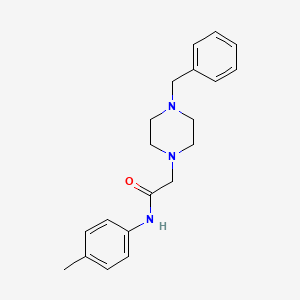
3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide, also known as BMD-135, is a synthetic compound that belongs to the family of acrylamide derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. In a study by Zhang et al., 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was found to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. In addition, 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was also found to downregulate the expression of Bcl-2, an anti-apoptotic protein, and upregulate the expression of Bax, a pro-apoptotic protein, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In a study by Li et al., 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two important mediators of inflammation. In addition, 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was also found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes involved in the production of NO and PGE2, respectively. These findings suggest that 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has potent anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide is its high yield and purity obtained through the synthesis method. This allows for reproducibility and consistency in lab experiments. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. This can be overcome by formulating 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide in a suitable solubilizing agent or by using alternative routes of administration.
Orientations Futures
There are several future directions for the research of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as neurodegenerative disorders and autoimmune diseases. Another direction is to optimize the synthesis method to improve the yield and purity of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide. Furthermore, the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of novel formulations and delivery systems for 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide may enhance its bioavailability and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with 3-chloro-4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide in high yield and purity.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Zhang et al., 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. demonstrated that 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-21-14-6-4-12(9-13(14)18)19-17(20)7-3-11-2-5-15-16(8-11)23-10-22-15/h2-9H,10H2,1H3,(H,19,20)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLXJVRGSIWWET-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)



![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)

![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)

![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)